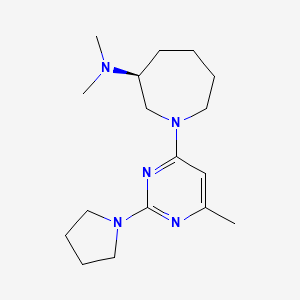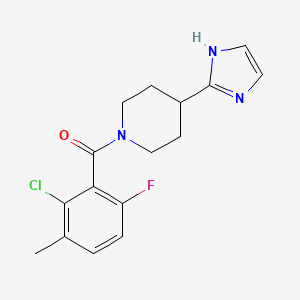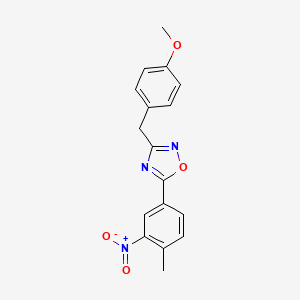
N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide is a compound related to the thiadiazole sulfonamide group. This class of compounds has been studied for various applications due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives typically involves multiple steps starting from basic aromatic or heteroaromatic acids. For instance, a similar compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, was synthesized from 4-chlorobenzoic acid through processes including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack by amines, resulting in various sulfonamide derivatives (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamides typically shows a significant interaction between different functional groups. For instance, in similar sulfonamide structures, the sulfonamide nitrogen atoms exhibit nearly trigonal-planar geometry with surrounding atoms, which is critical for their biological activity and chemical reactivity (Carballo et al., 2013).
Chemical Reactions and Properties
Sulfonamide derivatives can undergo various chemical reactions due to their active functional groups. They can interact with different biological targets, showing diverse biological activities. The chemistry of thiadiazoles incorporated into sulfonamides involves interactions with enzymes such as carbonic anhydrase, where they show inhibitory activities (Menchise et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are significant for their application and stability. The physical properties can be influenced by the nature of the substituents and the structural conformation of the sulfonamide and thiadiazole groups (Camí et al., 2006).
Chemical Properties Analysis
The chemical properties of N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide and related compounds involve their reactivity towards various chemical agents and under different conditions. Their interaction with metals, nucleophiles, and electrophiles, and their behavior under acidic or alkaline conditions, can be inferred from similar sulfonamide structures and their reactions (Scozzafava & Supuran, 1998).
Applications De Recherche Scientifique
Enzyme Inhibition
N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide derivatives have been investigated for their potential to inhibit human carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. For example, a study designed and synthesized derivatives that were screened for in vitro inhibition against isoforms hCA I, II, VII, and XII. Some compounds exhibited modest inhibition potency, suggesting a starting point for further development of selective inhibitors (Mishra et al., 2016).
Antimicrobial and Antifungal Activity
Research on N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide derivatives has also extended to evaluating their antimicrobial and antifungal properties. Compounds synthesized from this scaffold have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their potential as leads for new antimicrobial agents (Kobzar et al., 2019).
Anticancer Activities
The anticancer potential of N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide derivatives has been a subject of interest. Certain derivatives have shown inhibitory activity against cancer cell lines, including human colon, lung, and breast cancer cells. This suggests that modifications to the N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide scaffold could lead to potent anticancer agents (Morsy et al., 2009).
Anticonvulsant Agents
The exploration of N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide in the context of neurological disorders has led to the synthesis of azole derivatives incorporating the sulfonamide moiety, demonstrating anticonvulsant activity. This indicates the compound's versatility in being integrated into therapeutic agents for neurological conditions (Farag et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-18-19-16(22-11)15-6-4-3-5-14(15)12-7-9-13(10-8-12)23(20,21)17-2/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJMLRSUCHMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2C3=CC=C(C=C3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2'-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)


![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)
![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

